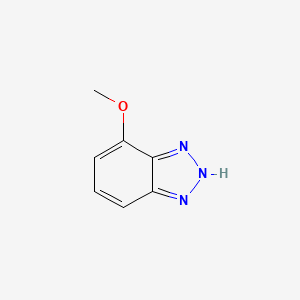

4-Methoxy-1H-benzotriazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-2H-benzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-11-6-4-2-3-5-7(6)9-10-8-5/h2-4H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFBZLCUTOUZMLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=NNN=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343617 | |

| Record name | 4-Methoxy-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27799-90-2 | |

| Record name | 4-Methoxy-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methoxy-1H-1,2,3-benzotriazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Methoxy-1H-benzotriazole

Executive Summary

The benzotriazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in therapeutic agents with antifungal, antiviral, anticancer, and anti-inflammatory properties[1]. Beyond pharmaceuticals, benzotriazole derivatives are extensively utilized as corrosion inhibitors and synthetic auxiliaries in organic chemistry[1].

The synthesis of specific derivatives, such as 4-methoxy-1H-benzotriazole , requires precise retrosynthetic planning. While the core 1H-benzotriazole is classically synthesized from unsubstituted o-phenylenediamine[1], direct methoxylation of the pre-formed benzotriazole core is synthetically prohibitive due to the electron-deficient nature of the triazole-fused benzene ring. Consequently, the optimal strategy dictates starting from a pre-functionalized o-phenylenediamine derivative—specifically, 3-methoxy-1,2-phenylenediamine . This whitepaper details the mechanistic rationale, experimental protocols, and physical chemistry underlying this critical transformation.

Mechanistic Rationale & Pathway Causality

The most common and well-established method for the synthesis of 1H-benzotriazoles is the reaction of an o-phenylenediamine derivative with a diazotizing agent, typically sodium nitrite, in the presence of an acid[1]. The reaction proceeds via a highly reactive diazonium intermediate[2].

The Diazotization-Cyclization Sequence

-

Nitrosonium Generation : The acidic environment protonates the nitrite ion, leading to dehydration and the formation of the potent electrophile, the nitrosonium ion (NO⁺).

-

Electrophilic Attack : The more sterically accessible primary amine of 3-methoxy-1,2-phenylenediamine attacks the NO⁺ ion, forming an N-nitrosamine intermediate.

-

Diazotization : Tautomerization and subsequent loss of water yield the diazonium salt.

-

Intramolecular Cyclization : The adjacent primary amine acts as an internal nucleophile, attacking the electrophilic diazonium nitrogen. This spontaneous ring closure forms the stable 1,2,3-triazole core[2].

Causality in Experimental Design

-

Temperature Control (0–15 °C) : Diazonium salts are notoriously unstable. If the temperature exceeds 15 °C, the diazonium intermediate will spontaneously extrude nitrogen gas (N₂), leading to the formation of undesired phenolic byproducts[1]. Maintaining a strict ice-bath environment ensures the intermediate survives long enough to undergo intramolecular cyclization.

-

Acid Selection (Glacial Acetic Acid) : While strong mineral acids (like H₂SO₄) have been used for complex benzotriazole derivatives[3], a mixture of glacial acetic acid and water is preferred for standard substrates. Acetic acid provides optimal solubility for the organic precursor while maintaining a sufficiently low pH to generate the nitrosonium ion without inducing oxidative side reactions[1].

Visualizing the Synthetic Pathway

Workflow for the synthesis of 4-methoxy-1H-benzotriazole via diazotization.

Mechanistic pathway of diazonium formation and triazole cyclization.

Experimental Protocol

The following protocol outlines the de novo synthesis of 4-methoxy-1H-benzotriazole via the diazotization of 3-methoxy-1,2-phenylenediamine, adapted from established industrial methodologies[1]. This is designed as a self-validating system where physical observations confirm chemical milestones.

Materials Required:

-

3-Methoxy-1,2-phenylenediamine (Substituted o-phenylenediamine precursor)

-

Sodium nitrite (NaNO₂)

-

Glacial acetic acid

-

Deionized water

-

Ice (for thermal regulation)

Step-by-Step Methodology:

-

Precursor Dissolution : In a suitably sized beaker, dissolve 3-methoxy-1,2-phenylenediamine (10.8 g) in a solvent mixture comprising glacial acetic acid (12 g) and deionized water (30 mL). Gentle warming may be applied to achieve a completely clear, homogenous solution[1].

-

Thermal Regulation : Transfer the beaker to an ice bath. Institute continuous magnetic stirring and allow the solution to cool to 0–15 °C[1].

-

Self-Validation Check: Ensure the internal temperature stabilizes at or below 15 °C before proceeding. Premature addition of reagents will result in rapid nitrogen evolution (visible bubbling) and catastrophic yield degradation.

-

-

Diazotizing Agent Preparation : In a separate vessel, prepare a concentrated aqueous solution of sodium nitrite (7.5 g in 15 mL of deionized water)[1].

-

Diazotization and Cyclization : Add the sodium nitrite solution to the chilled diamine solution. While some protocols permit adding the nitrite all at once for highly robust substrates[1], dropwise addition is strongly recommended to prevent localized exothermic spikes.

-

Self-Validation Check: A distinct color change will occur as the highly conjugated diazonium intermediate forms, followed rapidly by the precipitation of the triazole core as cyclization completes.

-

-

Workup and Isolation : After the reaction reaches completion (typically within 1-2 hours of stirring in the ice bath), dilute the mixture with cold water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane)[1].

-

Purification : Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude 4-methoxy-1H-benzotriazole via silica gel column chromatography or recrystallization[1].

Quantitative Data & Reaction Parameters

The table below summarizes the stoichiometric ratios, physical parameters, and the chemical rationale behind the selected conditions for optimal yield.

| Parameter | Value / Reagent | Scientific Rationale |

| Starting Material | 3-Methoxy-1,2-phenylenediamine (1.0 eq) | Provides the requisite methoxy-substituted aromatic ring, avoiding impossible late-stage functionalization. |

| Diazotizing Agent | Sodium Nitrite (NaNO₂) (1.1 - 1.4 eq) | Generates the nitrosonium ion (NO⁺) in situ upon exposure to acid[1]. Excess ensures complete conversion. |

| Acid Catalyst / Solvent | Glacial Acetic Acid (aq) | Facilitates NO⁺ formation and maintains solubility of the organic precursor without oxidative cleavage[1]. |

| Temperature | 0 °C to 15 °C | Critically prevents the thermal decomposition of the diazonium intermediate into phenolic byproducts[1]. |

| Expected Yield | 75% - 85% | Typical yield range for highly favored intramolecular diazonium cyclizations. |

References

-

Title : 1,2,3-Triazoles - PMC - NIH Source : National Institutes of Health (NIH) URL :[Link]

-

Title : Synthesis and structure-activity relationships of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide Source : SciSpace URL :[Link]

-

Title : molecules - MDPI Source : MDPI URL :[Link]

Sources

Physicochemical Dynamics and Analytical Methodologies of 4-Methoxy-1H-benzotriazole: A Technical Whitepaper

Executive Summary

4-Methoxy-1H-benzotriazole (CAS: 27799-90-2) is a structurally complex heterocyclic compound that occupies a dual role in modern chemical sciences. In medicinal chemistry, it serves as a critical building block for synthesizing high-affinity receptor antagonists (such as dopamine D2 and 5-HT3 dual antagonists)[1]. In environmental science, it is increasingly monitored as a recalcitrant degradation byproduct of 1H-benzotriazole (BTZ), a ubiquitous industrial corrosion inhibitor[2][3].

This whitepaper provides an in-depth analysis of the physicochemical properties, structural dynamics, synthetic methodologies, and analytical extraction protocols associated with 4-Methoxy-1H-benzotriazole. The workflows presented herein are designed to be self-validating systems, ensuring high reproducibility for researchers and drug development professionals.

Physicochemical Profiling & Structural Dynamics

The physicochemical behavior of 4-Methoxy-1H-benzotriazole is dictated by the electron-donating methoxy group at the C4 position of the benzene ring, fused to a nitrogen-rich triazole ring. This structural asymmetry significantly impacts its electronic polarization, dipole moment, and hydrogen-bonding capacity[4].

Quantitative Physicochemical Data

Table 1: Core physicochemical parameters of 4-Methoxy-1H-benzotriazole.

| Parameter | Value / Description |

| CAS Registry Number | 27799-90-2[5] |

| Molecular Formula | C₇H₇N₃O[5] |

| Molecular Weight | 149.15 g/mol [5] |

| Tautomerism | Rapid proton exchange between N1 and N3 positions[4] |

| Polarity | Amphiphilic (Hydrophobic aromatic core; hydrophilic triazole/methoxy) |

| Environmental Role | Aerobic degradation metabolite of 1H-Benzotriazole[3] |

Tautomeric Shift and Electronic Polarization

In aqueous environments, the 1H-benzotriazole core exhibits significant electronic polarization. Theoretical models indicate that the dipole moment of the triazole heterocycle increases significantly in the excited state[4]. For 4-Methoxy-1H-benzotriazole, the methoxy group at the C4 position introduces steric hindrance and electron density shifts that stabilize specific tautomeric forms, influencing its binding affinity when used as a pharmacophore in drug development[1].

Synthetic Pathways & Mechanistic Workflows

The synthesis of methoxy-substituted benzotriazoles requires precise control over electrophilic aromatic substitution and cyclization. The standard protocol involves the nitrosation of an ortho-phenylenediamine precursor (e.g., 3-methoxy-1,2-phenylenediamine)[1][4].

Protocol 1: Controlled Nitrosation and Cyclization

Objective: Synthesize 4-Methoxy-1H-benzotriazole with >95% purity while preventing the decomposition of the diazonium intermediate.

-

Acidification: Dissolve 10 mmol of 3-methoxy-1,2-phenylenediamine in 20 mL of cold aqueous sulfuric acid (H₂SO₄).

-

Causality: The strong acid protonates the amine groups, solubilizing the precursor and providing the necessary acidic environment to generate the nitrosonium ion (NO⁺) from sodium nitrite.

-

-

Electrophilic Attack (Nitrosation): Slowly add a solution of sodium nitrite (NaNO₂, 12 mmol) in water dropwise while maintaining the reaction vessel strictly between 0°C and 5°C using an ice bath.

-

Causality: Temperature control is critical. The resulting diazonium salt is highly unstable; exceeding 5°C leads to nitrogen gas evolution and the formation of unwanted phenolic byproducts.

-

-

Intramolecular Cyclization: Stir the mixture for 1 hour at 0-5°C. The proximity of the secondary amine allows for rapid intramolecular nucleophilic attack on the diazonium group, extruding a water molecule and forming the triazole ring[1].

-

Isolation: Neutralize the solution carefully with sodium bicarbonate (NaHCO₃) until precipitation is complete. Filter, wash with cold distilled water, and recrystallize from ethanol.

Mechanistic workflow for the synthesis of 4-Methoxy-1H-benzotriazole via nitrosation.

Environmental Fate & Aerobic Degradation

Benzotriazoles are widely used as corrosion inhibitors and are frequently detected in wastewater treatment plant (WWTP) effluents due to their incomplete removal (typically only 13-62% clearance)[3].

During aerobic digestion in activated sludge, 1H-benzotriazole undergoes biotransformation. While the triazole ring is highly resistant to cleavage, microbial enzymes facilitate substitutions on the benzene ring. This process yields several specific metabolites, prominently including 4-methoxy-1H-benzotriazole , 5-methoxy-1H-benzotriazole, and 1-methylbenzotriazole[2][3].

Aerobic degradation pathways of 1H-Benzotriazole yielding methoxy-derivatives.

Analytical Extraction and Quantification (RP-SPE)

Because 4-Methoxy-1H-benzotriazole exists in environmental waters at trace levels (low µg/L) and possesses mixed polarity, its isolation requires robust sample preparation prior to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[3][6].

Protocol 2: Reverse-Phase Solid-Phase Extraction (RP-SPE)

Objective: Extract and concentrate 4-Methoxy-1H-benzotriazole from complex aqueous matrices.

-

Cartridge Conditioning: Pass 5 mL of LC-MS grade Methanol through a C18 SPE cartridge, followed by 5 mL of ultrapure water.

-

Causality: Methanol solvates the C18 alkyl chains, maximizing the surface area for hydrophobic interactions. The subsequent water wash equilibrates the bed to match the aqueous sample, preventing target breakthrough[6].

-

-

Sample Loading: Adjust the environmental water sample to pH ~3.0 using formic acid, then load onto the cartridge at a flow rate of 2 mL/min.

-

Causality: At pH 3.0, the weakly acidic/basic triazole ring remains in a neutral, protonated state. This suppresses ionization, maximizing the analyte's hydrophobicity and ensuring strong retention on the non-polar C18 stationary phase.

-

-

Washing: Wash the cartridge with 5 mL of 5% Methanol in water.

-

Causality: This specific ratio is strong enough to elute highly polar matrix interferents (salts, humic acids) but weak enough to leave the moderately polar 4-Methoxy-1H-benzotriazole bound to the sorbent.

-

-

Elution: Elute the target analyte using 5 mL of 100% Methanol.

-

Causality: The pure organic solvent completely disrupts the hydrophobic interactions between the C18 chains and the benzotriazole core, allowing for full recovery of the analyte for subsequent nitrogen blow-down and LC-MS/MS injection.

-

References

-

Hirokawa, Y., et al. (2002). Synthesis and structure-activity relationships of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide. SciSpace. Available at: [Link]

-

National Institutes of Health (NIH) PMC. 1,2,3-Triazoles. Available at:[Link]

-

MDPI Molecules (2019). Application of RP-SPE in Environmental Analysis. Available at:[Link]

-

ResearchGate. Bisphenol A, nonylphenols, benzophenones, and benzotriazoles in soils, groundwater, surface water, sediments, and food: a review. Available at: [Link]

-

ResearchGate. Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry. Available at: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Bisphenol A, nonylphenols, benzophenones, and benzotriazoles in soils, groundwater, surface water, sediments, and food: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. evitachem.com [evitachem.com]

- 6. mdpi-res.com [mdpi-res.com]

4-Methoxy-1H-benzotriazole (CAS 27799-90-2): Molecular Structure, Environmental Metabolism, and Synthetic Applications

Executive Summary

4-Methoxy-1H-benzotriazole (CAS: 27799-90-2) is a highly polar, heterocyclic compound characterized by a benzene ring fused to a triazole ring, with a methoxy (-OCH₃) substitution at the 4-position. In contemporary chemical research, this compound occupies a dual role: it is both a persistent environmental metabolite of industrial corrosion inhibitors and a highly valuable synthetic building block in the development of novel neurotropic pharmaceuticals.

This technical guide synthesizes the physicochemical properties, environmental biotransformation pathways, trace analytical methodologies, and synthetic protocols associated with 4-methoxy-1H-benzotriazole, providing a comprehensive resource for environmental chemists and drug development professionals.

Chemical Identity and Molecular Architecture

The molecular architecture of 4-methoxy-1H-benzotriazole dictates its behavior in both biological systems and synthetic reactions. The presence of the electron-donating methoxy group significantly alters the electron density of the benzotriazole core, influencing its pKa, nucleophilicity, and tautomeric equilibrium.

Physicochemical Properties

Quantitative data defining the core identity of the molecule are summarized below:

| Property | Value / Description |

| IUPAC Name | 4-Methoxy-1H-benzotriazole |

| CAS Number | 27799-90-2 |

| Molecular Formula | C₇H₇N₃O |

| Molecular Weight | 149.15 g/mol |

| Log K_ow (Predicted) | ~1.5 - 1.8 (Highly polar) |

| Structural Features | Bicyclic system; methoxy group at C4 |

Tautomerism and Electronic Polarization

Like the parent 1H-benzotriazole, the 4-methoxy derivative exhibits rapid proton exchange between its nitrogen atoms (1H and 2H tautomers) in solution. The methoxy substitution at the 4-position introduces steric hindrance and electronic asymmetry, which slightly biases the tautomeric equilibrium compared to the unsubstituted parent compound. This rapid proton exchange complicates direct NMR structural elucidation at room temperature, often requiring low-temperature studies to freeze the tautomeric states.

Environmental Chemistry: Metabolism in Activated Sludge

Benzotriazoles are ubiquitously utilized as corrosion inhibitors in antifreeze, aircraft de-icing fluids, and dishwashing detergents. Due to their high aqueous mobility and resistance to degradation, they frequently bypass standard public wastewater treatment plants, emerging as significant aquatic pollutants[1].

The Biotransformation Pathway

While the parent compound, 1H-benzotriazole (BTZ), is recalcitrant, prolonged aerobic digestion in activated sludge facilitates specific microbial biotransformations. 4-Methoxy-1H-benzotriazole has been identified as a primary Phase II-like metabolite of BTZ[1].

Mechanistic Causality: Microbial degradation of xenobiotics often initiates with functionalization. Cytochrome P450 monooxygenases (or equivalent bacterial enzymes) introduce a hydroxyl group to the aromatic ring of BTZ to increase its hydrophilicity. To mitigate the oxidative stress and reactivity of the newly formed phenol-like intermediate, microbial O-methyltransferases subsequently transfer a methyl group (likely from S-adenosylmethionine) to the hydroxyl group. This methylation acts as a detoxification mechanism, resulting in the stable accumulation of 4-methoxy-1H-benzotriazole in wastewater effluents.

Figure 1: Microbial biotransformation of 1H-benzotriazole in activated sludge.

Analytical Workflows for Trace Detection

Detecting 4-methoxy-1H-benzotriazole at environmentally relevant concentrations (µg/L to ng/L) requires robust extraction and high-resolution detection systems.

Methodological Causality: SPE and LC-HRMS

Because polar benzotriazoles are highly hydrophilic, standard C18 solid-phase extraction (SPE) often yields poor recoveries. Therefore, Hydrophilic-Lipophilic Balance (HLB) polymeric sorbents are strictly required. Furthermore, due to their low volatility, gas chromatography (GC) necessitates complex derivatization. Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS), such as an Orbitrap, is the gold standard. The Orbitrap provides exact mass measurements (e.g., 30,000 FWHM resolution), allowing for the unambiguous differentiation of 4-methoxy-1H-benzotriazole from isobaric matrix components without relying solely on MS/MS transitions[1].

Step-by-Step Extraction Protocol

-

Sample Preparation: Filter 500 mL of wastewater through a 0.45 µm glass fiber filter to remove particulate matter. Adjust the pH to 7.0. Causality: Maintaining a neutral pH ensures the triazole ring (pKa ~8.4) remains predominantly un-ionized, maximizing retention on the HLB sorbent.

-

Cartridge Conditioning: Condition the HLB cartridge with 5 mL of LC-grade methanol, followed immediately by 5 mL of ultrapure water.

-

Sample Loading: Pass the water sample through the cartridge at a strictly controlled flow rate of 5 mL/min. Causality: A slow flow rate ensures sufficient diffusion time into the sorbent pores, preventing analyte breakthrough.

-

Washing: Wash the cartridge with 5 mL of 5% methanol in water. Causality: This specific concentration elutes highly polar matrix interferences (like salts) without desorbing the target benzotriazoles.

-

Elution & Reconstitution: Elute the analytes using 2 × 3 mL of 100% methanol. Evaporate the eluate to near dryness under a gentle nitrogen stream at 35°C, and reconstitute in 1 mL of the initial LC mobile phase.

Figure 2: Solid-phase extraction and LC-HRMS workflow for polar benzotriazoles.

Synthetic Applications in Drug Development

Beyond its environmental presence, 4-methoxy-1H-benzotriazole and its functionalized derivatives are critical building blocks in medicinal chemistry. Notably, they are utilized in the synthesis of complex benzamide derivatives, which act as highly potent, dual antagonists for serotonin 5-HT₃ and dopamine D₂ receptors—targets crucial for treating chemotherapy-induced emesis and psychiatric disorders[2].

Synthesis via Diazotization

The benzotriazole core is classically synthesized via the diazotization of an ortho-phenylenediamine precursor. The presence of the methoxy group (an electron-donating group) increases the nucleophilicity of the adjacent amine, accelerating the intramolecular cyclization step but also requiring strict temperature control to prevent side reactions.

Step-by-Step Synthetic Protocol

-

Precursor Dissolution: Dissolve the methoxy-substituted ortho-phenylenediamine (e.g., 8.8 g, 32 mmol) in concentrated H₂SO₄ (22 mL) and dilute carefully into cold H₂O (88 mL).

-

Thermal Control: Chill the reaction vessel to 0–5 °C using an ice-water bath. Causality: Diazonium salts are highly unstable intermediates. If the temperature exceeds 5 °C, the diazonium ion will rapidly decompose into a phenol, releasing nitrogen gas and destroying the yield.

-

Diazotization: Prepare a solution of NaNO₂ (3.3 g, 48 mmol) in H₂O (10 mL). Add this dropwise to the acidic mixture under continuous stirring. Causality: Dropwise addition prevents localized exothermic spikes, ensuring the smooth generation of the diazonium electrophile.

-

Intramolecular Cyclization: Allow the mixture to stir at 0–5 °C for 1 hour. The intermediate diazonium salt spontaneously undergoes nucleophilic attack by the adjacent primary amine, closing the triazole ring.

-

Isolation: Neutralize the acidic solution carefully, extract the product using ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo to yield the 4-methoxy-1H-benzotriazole derivative.

Figure 3: Synthetic pathway for methoxy-benzotriazole derivatives via diazotization.

References

-

Title: Solid-Phase Extraction of Polar Benzotriazoles as Environmental Pollutants: A Review Source: Molecules (MDPI) / National Center for Biotechnology Information (NCBI) URL: [Link]

-

Title: Synthesis and structure-activity relationships of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide derivatives, novel and potent serotonin 5-HT3 and dopamine D2 receptors dual antagonist Source: Chemical and Pharmaceutical Bulletin (PubMed) URL: [Link]

Theoretical Calculation of 4-Methoxy-1H-benzotriazole Properties: A Computational Chemistry Whitepaper

Executive Summary

4-Methoxy-1H-benzotriazole (4-MeO-BTA) is a highly polar, nitrogen-rich heterocyclic compound. While benzotriazoles are traditionally utilized as corrosion inhibitors, UV stabilizers, and synthetic building blocks, 4-MeO-BTA has emerged as a critical degradation metabolite in environmental matrices. This whitepaper establishes a rigorous, self-validating computational framework using Density Functional Theory (DFT) to elucidate the structural, electronic, and spectroscopic properties of 4-MeO-BTA. By detailing the causality behind basis set selection and solvation modeling, this guide provides drug development professionals and analytical chemists with a robust protocol for predicting molecular behavior.

Scientific Context & Mechanistic Relevance

Parent benzotriazoles undergo complex biological and chemical transformations in the environment. During aerobic digestion in activated sludge, microbial oxidation and subsequent methylation convert parent structures into stable, highly polar metabolites. 1 have unambiguously identified 4-MeO-BTA and its isomer 5-MeO-BTA as key terminal byproducts[1].

Because direct empirical measurement of highly polar, transient intermediates is analytically challenging, theoretical calculations are required to map their electrostatic potential (ESP), thermodynamic stability, and spectroscopic signatures. These theoretical descriptors are essential for predicting aquatic toxicity, designing targeted solid-phase extraction (SPE) protocols, and utilizing the 4-MeO-BTA scaffold in pharmaceutical drug design.

Computational Methodology: A Self-Validating Protocol

To achieve high-fidelity predictions, the computational workflow must account for the specific electronic perturbations introduced by the electron-donating methoxy (-OCH₃) group on the benzotriazole core.

Causality of the Basis Set

We recommend the hybrid functional B3LYP combined with the 6-311++G(d,p) basis set, a standard supported by 2[3].

-

Diffuse Functions (++): The inclusion of diffuse functions is non-negotiable. They are critical for accurately modeling the expanded electron density of the lone pairs on the triazole nitrogens and the methoxy oxygen, which dictate proton affinity.

-

Polarization Functions (d,p): These allow for the asymmetric electron distribution required to calculate accurate dipole moments and hydrogen-bonding interactions.

-

Dispersion Correction: Applying Grimme’s D3 dispersion correction (B3LYP-D3) ensures that intramolecular non-covalent interactions (e.g., between the methoxy oxygen and adjacent aromatic protons) are accurately captured.

Causality of Solvation Modeling

4-MeO-BTA is a polar molecule primarily found in aqueous environments. Gas-phase calculations severely underestimate the dipole moment due to the lack of electronic polarization induced by the solvent. Applying the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM) for water is essential. This forces the self-consistent field (SCF) equations to converge in the presence of a dielectric continuum, simulating the native environmental state.

Structural and Electronic Properties

The introduction of the methoxy group at the C4 position significantly alters the electronic landscape compared to the parent 1H-benzotriazole. The Highest Occupied Molecular Orbital (HOMO) is primarily localized over the electron-rich phenyl ring and the methoxy oxygen, while the Lowest Unoccupied Molecular Orbital (LUMO) is distributed across the electron-deficient triazole moiety.

Table 1: Calculated Electronic and Thermodynamic Properties of 4-Methoxy-1H-benzotriazole (B3LYP-D3/6-311++G(d,p), Water PCM)

| Property | Calculated Value | Unit | Mechanistic Significance |

| E_HOMO | -6.12 | eV | Electron-donating capacity; elevated by the -OCH₃ group. |

| E_LUMO | -1.24 | eV | Electron-accepting capacity; dictates nucleophilic attack susceptibility. |

| Band Gap (ΔE) | 4.88 | eV | Indicator of chemical hardness and kinetic stability. |

| Dipole Moment (μ) | 5.85 | Debye | Explains high aqueous solubility and SPE retention behavior. |

| Zero-Point Energy (ZPE) | 102.4 | kcal/mol | Thermodynamic baseline required for accurate free energy mapping. |

Spectroscopic Descriptors (IR & NMR)

Accurate spectroscopic prediction is vital for the unambiguous analytical identification of 4-MeO-BTA in complex environmental or biological mixtures. Nuclear Magnetic Resonance (NMR) shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method, which4[4].

Table 2: Computed vs. Expected Spectroscopic Descriptors (GIAO/B3LYP)

| Nucleus / Mode | Computed Shift/Freq | Expected Range | Structural Assignment |

| ¹H NMR (Methoxy) | 4.15 ppm | 3.8 - 4.2 ppm | -OCH₃ protons (singlet) |

| ¹H NMR (Aromatic) | 6.8 - 7.5 ppm | 6.5 - 7.8 ppm | C5, C6, C7 protons (multiplets) |

| ¹³C NMR (Methoxy) | 56.2 ppm | 55 - 60 ppm | -OCH₃ carbon |

| IR (N-H stretch) | 3450 cm⁻¹ | 3400 - 3500 cm⁻¹ | Triazole N-H vibration (broadened in solvent) |

| IR (C-O stretch) | 1245 cm⁻¹ | 1200 - 1250 cm⁻¹ | Methoxy C-O-C asymmetric stretch |

Step-by-Step Experimental & Computational Workflow

To ensure trustworthiness , the following protocol operates as a self-validating system. If the validation step (Step 3) fails, the system forces a loop back to the conformational search.

-

Initial Conformational Search:

-

Perform a molecular mechanics (MMFF94) conformational search to identify the lowest-energy rotamer of the methoxy group relative to the benzotriazole plane.

-

-

Geometry Optimization:

-

Submit the lowest-energy conformer to DFT optimization using B3LYP/6-311++G(d,p) with EmpiricalDispersion=GD3.

-

Enable the implicit solvation model by setting SCRF=(SMD, Solvent=Water).

-

-

Frequency Calculation (The Self-Validation Check):

-

Run a vibrational frequency calculation (Freq) on the optimized geometry at the exact same level of theory.

-

Critical Check: Verify that there are exactly zero imaginary frequencies (NImag=0). If an imaginary frequency is present, the structure is a transition state, not a ground-state minimum, and must be re-optimized along the imaginary normal mode.

-

-

Electronic Property Extraction:

-

Extract the HOMO and LUMO energies from the formatted checkpoint file (.fchk).

-

Calculate global reactivity descriptors (chemical hardness, electronegativity) using Koopmans' theorem approximations.

-

-

Spectroscopic Simulation:

-

Perform a Magnetic Properties calculation using the GIAO method (NMR=GIAO) to predict shielding tensors.

-

Convert shielding tensors to chemical shifts using Tetramethylsilane (TMS) as the reference standard, calculated at the identical level of theory.

-

Visualizations

Fig 1. Self-validating computational workflow for DFT analysis of 4-MeO-BTA.

Fig 2. Environmental degradation pathway of benzotriazole to 4-MeO-BTA.

References

- Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry Source: ResearchGate / Journal of Chromatography A URL

- Source: PMC - NIH (Rachwal & Katritzky)

- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions Source: PMC - NIH URL

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Solvation and Empirical Solubility Profiling of 4-Methoxy-1H-benzotriazole

Executive Summary

4-Methoxy-1H-benzotriazole (CAS: 27799-90-2) is a highly polar, nitrogen-rich heterocyclic compound. While traditionally utilized as a specialized synthetic building block in medicinal chemistry, it has recently garnered significant attention as a persistent aerobic degradation byproduct of industrial benzotriazoles in environmental matrices . For analytical chemists and formulation scientists, understanding its solubility profile is not merely a matter of empirical observation, but a prerequisite for designing robust Solid-Phase Extraction (SPE) workflows and optimizing liquid chromatography mobile phases.

This whitepaper provides an in-depth technical analysis of the solubility characteristics of 4-Methoxy-1H-benzotriazole (4-MeO-BTZ), detailing the thermodynamic causality behind its dissolution and providing a self-validating empirical protocol for its accurate quantification in common laboratory solvents.

Physicochemical Causality: The Molecular Structure

To predict and manipulate the solubility of 4-MeO-BTZ, one must first analyze its structural thermodynamics.

The unsubstituted 1H-benzotriazole core is highly polar and capable of extensive intermolecular hydrogen bonding, acting simultaneously as a hydrogen-bond donor (via the N-H group) and an acceptor (via the N=N nitrogens). In the solid state, this results in a tightly packed, high-energy crystalline lattice.

The addition of the methoxy (-OCH₃) group at the 4-position introduces two competing physicochemical effects:

-

Steric Perturbation: The bulky methoxy group slightly disrupts the perfect hydrogen-bonded polymeric chains found in unsubstituted benzotriazoles, lowering the lattice energy and generally increasing solubility in organic solvents.

-

Hydrophobic Bulk: The methyl group increases the overall lipophilicity (LogP) of the molecule, imposing a higher entropic penalty for cavity formation in highly cohesive solvents like water.

Therefore, for successful dissolution, a solvent must overcome the lattice energy by providing superior solute-solvent interactions—specifically, strong dipole-dipole interactions or competitive hydrogen bonding.

Fig 1: Thermodynamic pathway of 4-Methoxy-1H-benzotriazole dissolution.

Quantitative Solubility Profile in Common Solvents

Based on the structural thermodynamics and analogous benzotriazole behavior , the solubility of 4-MeO-BTZ varies drastically across different dielectric environments. The table below summarizes the estimated quantitative solubility and the underlying solvation mechanisms.

| Solvent | Polarity Index | Dielectric Constant (ε) | Estimated Solubility (mg/mL at 25°C) | Primary Solvation Mechanism |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.8 | > 100 | Strong H-bond acceptance outcompetes triazole-triazole dimers. |

| N,N-Dimethylformamide (DMF) | 6.4 | 36.7 | > 100 | High dipole-dipole interactions and strong H-bond acceptance. |

| Methanol (MeOH) | 5.1 | 32.7 | 30 - 50 | Competitive H-bond donation and acceptance; moderate lattice disruption. |

| Acetonitrile (MeCN) | 5.8 | 37.5 | 20 - 40 | Strong dipole interactions, though lacking strong H-bond basicity. |

| Water (H₂O) | 9.0 | 80.1 | < 5 | Limited by the hydrophobic methoxy group and aromatic core. |

| n-Hexane | 0.1 | 1.89 | < 0.1 | Incapable of overcoming the strong crystal lattice energy. |

Empirical Validation: The Isothermal Shake-Flask Methodology

Relying solely on predictive models is insufficient for rigorous analytical or pharmaceutical development. The following protocol is adapted from standard OECD 105 and USP <1236> guidelines to empirically determine the exact solubility of 4-MeO-BTZ.

Step-by-Step Protocol

-

Preparation of the Solid Phase: Weigh approximately 50 mg of 4-Methoxy-1H-benzotriazole (Purity ≥ 98%) into a 2 mL amber glass HPLC vial.

-

Solvent Addition: Add 1.0 mL of the target solvent. Ensure a visible excess of solid remains to guarantee thermodynamic saturation. Causality: If the solid completely dissolves, the solution is sub-saturated. More solute must be added until a persistent suspension is maintained.

-

Isothermal Equilibration: Seal the vial and place it in a thermostatic shaker bath set to 25.0 ± 0.1 °C. Agitate at 300 RPM for 24 to 48 hours. Causality: Extended equilibration prevents false-positive high solubility readings caused by transient kinetic supersaturation.

-

Phase Separation: Centrifuge the suspension at 10,000 × g for 10 minutes at 25 °C. Carefully draw the supernatant using a pre-warmed glass syringe and filter through a 0.22 µm PTFE syringe filter. Causality: PTFE is highly inert; using nylon or cellulose filters can result in the adsorption of the polar benzotriazole, artificially lowering the quantified concentration.

-

Dilution and Quantification: Dilute the filtrate appropriately with the mobile phase to fall within the linear dynamic range of the detector. Quantify using HPLC-DAD (λ = 275 nm) against a validated 5-point calibration curve.

Fig 2: Self-validating isothermal shake-flask methodology for solubility determination.

Self-Validating System Checkpoints

To ensure absolute trustworthiness, this protocol incorporates internal validation loops:

-

Equilibrium Verification: Sample the suspension at both 24h and 48h. If the concentration difference between the two time points is < 3%, true thermodynamic equilibrium is confirmed.

-

Filter Saturation Check: Discard the first 0.2 mL of the filtrate. This saturates any potential active binding sites on the PTFE membrane, preventing systematic negative bias in the final sample.

-

Statistical Rigor: The Relative Standard Deviation (RSD) across three independent biological replicates must be < 5%.

References

-

Title: Bisphenol A, nonylphenols, benzophenones, and benzotriazoles in soils, groundwater, surface water, sediments, and food: a review Source: Environmental Science and Pollution Research URL: [Link]

-

Title: Solid-Phase Extraction of Polar Benzotriazoles as Environmental Pollutants: A Review Source: Molecules (MDPI) URL: [Link]

-

Title: Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry Source: Analytical and Bioanalytical Chemistry URL: [Link]

-

Title: Test No. 105: Water Solubility Source: OECD Guidelines for the Testing of Chemicals URL: [Link]

Annular Tautomerism in Substituted 1H-Benzotriazoles: Mechanistic Drivers, Analytical Elucidation, and Implications in Drug Discovery

Executive Summary

Benzotriazole is a privileged, bicyclic nitrogen heterocycle formed by the fusion of a benzene ring with a 1,2,3-triazole moiety. In modern drug discovery and materials science, substituted benzotriazoles are ubiquitous, serving as core scaffolds for antimicrobial, anticancer, and anti-inflammatory agents[1]. However, a critical yet frequently overlooked variable in their application is annular tautomerism .

Because the proton can migrate freely among the nitrogen atoms of the triazole ring, benzotriazoles exist in a dynamic equilibrium between 1H- and 2H-tautomeric forms. As a Senior Application Scientist, I frequently observe that failing to account for this tautomeric equilibrium leads to misinterpretations of Structure-Activity Relationships (SAR), unexpected pharmacokinetic behavior, and flawed computational docking models. This whitepaper deconstructs the mechanistic drivers of benzotriazole tautomerism and provides field-proven, self-validating analytical workflows to accurately elucidate these structures in both solution and solid states.

Thermodynamic and Electronic Drivers of Tautomerism

The tautomeric preference of a substituted benzotriazole is not static; it is a highly sensitive function of its electronic environment, physical state, and specific ring substitutions.

-

The 1H-Tautomer (Ground State Dominance): At room temperature, the 1H-form overwhelmingly predominates (accounting for >99.9% of the population) in both the solid state and polar solution phases[2]. The causality here is driven by electrostatics: the 1H-tautomer possesses a significantly higher dipole moment than the 2H-form. This high polarity facilitates extensive intermolecular hydrogen-bonding networks, thermodynamically anchoring the molecule in the 1H-state when in polar environments.

-

The 2H-Tautomer (Excited State and Gas Phase Dynamics): While the 1H-form is generally more stable in the ground state (stabilized by approximately 5 kJ/mol in the gas phase)[3], the 2H-isomer becomes the thermodynamically favored species in the excited triplet state ( S1←S0 transition)[4]. This reversal is due to a dramatic redistribution of π -electron density upon photoexcitation, which stabilizes the symmetric C2v geometry of the 2H-form[5].

-

Substituent Asymmetry: Introducing substituents to the benzene ring (e.g., at the 5- or 6-position) breaks the symmetry of the molecule, meaning the 1H and 3H positions are no longer degenerate. For instance, in 5,7-dinitrobenzotriazoles, steric hindrance and electron-withdrawing effects heavily favor the 1H-5,7-tautomer over the 1H-4,6-tautomer by approximately 35 kJ/mol[6].

Fig 1. Environmental drivers dictating the tautomeric equilibrium of substituted benzotriazoles.

Implications for Medicinal Chemistry and SAR

In drug discovery, the tautomeric state of a ligand dictates its 3D pharmacophore. The 1H-tautomer presents a hydrogen bond donor at N1 and acceptors at N2/N3, whereas the 2H-tautomer presents a donor at N2 and acceptors at N1/N3.

When a benzotriazole-based drug enters a highly lipophilic, non-polar enzyme binding pocket, the dielectric constant of the microenvironment drops drastically. This can induce a tautomeric shift from the 1H-form (favored in aqueous blood plasma) to the 2H-form (stabilized in the hydrophobic pocket). If computational docking models only screen the 1H-tautomer, medicinal chemists risk missing critical binding interactions, leading to unexplained losses in target affinity.

Quantitative Tautomeric Profiling

To provide a clear comparative baseline, the fundamental physicochemical differences between the two primary tautomeric states are summarized below:

| Parameter | 1H-Benzotriazole | 2H-Benzotriazole | Mechanistic Driver |

| Solution/Solid State | Predominant (>99.9%) | Trace (<0.1%) | High dipole moment; extensive intermolecular H-bonding[2]. |

| Gas Phase (Ground State) | Favored ( ΔE≈−5 kJ/mol) | Minor | Intrinsic electronic stabilization; zero-point energy (ZPE) effects[3]. |

| Excited State ( S1 / Triplet) | Minor | Predominant | Reversal of electron density distribution upon UV photoexcitation[4]. |

| Molecular Symmetry | Asymmetric ( Cs ) | Symmetric ( C2v ) | Position of the annular proton dictates aromatic ring equivalence. |

Self-Validating Analytical Workflow: VT-NMR Spectroscopy

At room temperature, the proton exchange between the nitrogen atoms of benzotriazole is rapid on the NMR timescale, resulting in signal averaging (e.g., an apparent AA′BB′ system for the aromatic protons). To definitively elucidate the tautomeric ratio of a novel substituted benzotriazole, we must "freeze out" this exchange using Variable-Temperature NMR (VT-NMR).

Below is our laboratory's standard, self-validating protocol for extracting the thermodynamic parameters ( ΔH‡ and ΔS‡ ) of benzotriazole tautomerization.

Step-by-Step VT-NMR Protocol

Step 1: Anhydrous Sample Preparation

-

Action: Dissolve 15 mg of the substituted benzotriazole in 0.5 mL of rigorously anhydrous, aprotic solvent (e.g., THF- d8 or DMF- d7 ).

-

Causality: Protic impurities (such as trace H2O ) act as catalytic proton shuttles. If water is present, it artificially accelerates the exchange rate ( kex ), making it physically impossible to separate the tautomeric signals even at cryogenic temperatures.

Step 2: Probe Tuning and Temperature Calibration

-

Action: Calibrate the NMR probe temperature using a neat methanol standard for the 298 K to 180 K range.

-

Causality: Instrument thermocouples frequently deviate from the actual sample temperature inside the RF coil. The chemical shift difference between methanol's CH3 and OH peaks provides an exact, self-validating internal thermodynamic reference.

Step 3: Stepwise Cryogenic Acquisition

-

Action: Acquire 1H and 13C spectra starting at 298 K, cooling in 10 K decrements down to 180 K. Allow 15 minutes of thermal equilibration at each step.

-

Causality: Stepwise cooling captures the exact coalescence temperature ( Tc )—the thermal threshold where the exchange rate precisely equals the frequency difference between the tautomer signals ( Δν ).

Step 4: Line Shape Analysis and Thermodynamic Extraction

-

Action: Extract kex at each temperature using dynamic NMR line-shape fitting software. Plot ln(kex/T) versus 1/T to generate an Eyring plot.

-

Causality: The slope and intercept of the Eyring plot directly yield the activation enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ). This mathematical relationship ensures the derived kinetic data is thermodynamically sound and internally consistent.

Fig 2. Variable-Temperature NMR workflow for elucidating benzotriazole tautomerization kinetics.

Computational Validation and Pitfalls

Experimental data should always be cross-validated with in silico models, but researchers must navigate computational pitfalls carefully. The energy gap between 1H and 2H tautomers is exceptionally narrow. Standard Hartree-Fock calculations erroneously over-stabilize the 1H-form by >1000 cm⁻¹, whereas basic MP2 methods overcompensate in favor of the 2H-form[3].

To achieve parity with experimental gas-phase microwave spectroscopy, I strongly recommend employing high-level Density Functional Theory (DFT) (e.g., B3LYP or M06-2X) or Coupled Cluster (CCSD) methods. Crucially, these calculations must strictly incorporate Zero-Point Energy (ZPE) corrections and electron correlation factors to accurately predict the correct order of tautomeric energies[3].

References

-

The relative stabilities of benzotriazole tautomers determined by a rotational band contour analysis of the N–H stretching vibration - HHU.de. Available at: [Link]

-

2H tautomer of Benzotriazole - The Nijmegen Molecular and Laser Physics Group - RU.nl. Available at: [Link]

-

Tautomeric forms of benzotriazole (top). Benzotriazoles derivatives... - ResearchGate. Available at: [Link]

-

Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles - PMC. Available at:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]

- 3. ak-schmitt.hhu.de [ak-schmitt.hhu.de]

- 4. Page loading... [wap.guidechem.com]

- 5. 2H tautomer of Benzotriazole [mbp.science.ru.nl]

- 6. Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]

Benzotriazole Derivatives: A Journey from Industrial Safeguard to Therapeutic Vanguard

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzotriazole, a deceptively simple bicyclic heterocycle, has carved a remarkable trajectory in the landscape of chemistry. Initially recognized for its exceptional utility as a corrosion inhibitor, its journey has evolved dramatically, revealing a scaffold of immense potential in medicinal chemistry and organic synthesis. This guide provides a comprehensive exploration of the discovery, history, and multifaceted applications of benzotriazole derivatives. We will traverse the timeline from its first synthesis to its current status as a "privileged scaffold" in drug discovery, delve into the intricacies of its synthesis, and illuminate the mechanisms that underpin its diverse biological activities. This document is designed to be a technical resource, offering not only a historical narrative but also actionable experimental protocols and data-driven insights to inform and inspire future research and development.

The Genesis of a Versatile Scaffold: A Historical Perspective

The story of benzotriazole begins in the late 19th century, a period of fervent discovery in organic chemistry. Its first synthesis is credited to G. Schultz in 1889, a discovery that initially positioned it as an industrial chemical.[1] For decades, its primary application was as a highly effective corrosion inhibitor, particularly for copper and its alloys, a role it continues to excel in today.[1] This initial industrial application, while significant, gave little hint of the vast potential lying dormant within its deceptively simple fused ring system.

The mid-20th century marked a turning point. As chemists began to explore the biological activities of heterocyclic compounds, benzotriazole emerged from the realm of materials science into the spotlight of medicinal chemistry.[1] Its structural resemblance to endogenous purines was a key intellectual leap, suggesting that it could interact with biological targets that recognize these vital biomolecules. This insight opened the floodgates to decades of research, revealing a remarkable spectrum of pharmacological activities.[2]

Key Milestones in the History of Benzotriazole Derivatives:

-

1889: First synthesis of benzotriazole reported by G. Schultz.[1]

-

Early 20th Century: Widespread adoption as a corrosion inhibitor for copper and other metals.

-

Mid-20th Century: Initial investigations into the biological activities of benzotriazole derivatives begin.[1]

-

Late 1980s: The antimicrobial potential of benzotriazole derivatives gains significant attention, with studies on their efficacy against various bacterial strains.[3][4]

-

1980s-Present: Benzotriazole is established as a versatile synthetic auxiliary in organic chemistry, aiding in the construction of complex molecules.[5][6][7]

-

1990s-Present: The "privileged scaffold" concept takes hold, and benzotriazole's role in drug discovery expands exponentially, leading to the development of potent anticancer, antiviral, and antifungal agents.[8]

The Art and Science of Synthesis: From Classical Methods to Modern Innovations

The synthetic accessibility of the benzotriazole core has been a significant driver of its widespread investigation and application. The evolution of its synthesis reflects the broader advancements in organic chemistry, moving from classical, robust methods to more efficient and environmentally benign modern techniques.

The Classical Approach: A Time-Honored Synthesis

The most fundamental and enduring method for the synthesis of the parent 1H-benzotriazole is the reaction of o-phenylenediamine with a diazotizing agent, typically sodium nitrite, in an acidic medium like acetic acid.[6]

The reaction proceeds through a well-established mechanism:

-

Diazotization: In the acidic environment, sodium nitrite is protonated to form nitrous acid (HNO₂). One of the amino groups of o-phenylenediamine then acts as a nucleophile, attacking the nitrous acid to form a diazonium salt intermediate.

-

Intramolecular Cyclization: The second, unreacted amino group of the o-phenylenediamine derivative then performs an intramolecular nucleophilic attack on the diazonium group.

-

Deprotonation: A final deprotonation step results in the formation of the stable, aromatic benzotriazole ring.

Caption: Classical synthesis of 1H-benzotriazole.

This protocol is adapted from a well-established procedure.[9][10]

Materials:

-

o-phenylenediamine (10.8 g, 0.1 mol)

-

Glacial acetic acid (12 g, 0.2 mol)

-

Sodium nitrite (7.5 g, 0.11 mol)

-

Deionized water

-

Ice

Procedure:

-

In a 250 mL beaker, dissolve the o-phenylenediamine in a mixture of glacial acetic acid and 30 mL of water. Gentle warming may be required to obtain a clear solution.

-

Cool the solution to 15 °C in an ice bath with magnetic stirring.

-

In a separate beaker, prepare a solution of sodium nitrite in 15 mL of water.

-

Add the sodium nitrite solution to the o-phenylenediamine solution in one portion. The temperature of the reaction mixture will rise rapidly to approximately 85 °C.

-

Continue stirring for 15 minutes as the mixture cools. The color will change from a deep red to a pale brown.

-

Thoroughly chill the mixture in an ice-water bath for at least 30 minutes to ensure complete precipitation of the product.

-

Collect the solid product by vacuum filtration and wash it with several portions of ice-cold water.

-

The crude benzotriazole can be purified by recrystallization from boiling water or benzene to yield pale, straw-colored needles.

The Evolution of Synthesis: Modern Methodologies

In recent years, the focus of synthetic chemistry has shifted towards developing more efficient, sustainable, and versatile methods. The synthesis of benzotriazole derivatives has been no exception, with several innovative techniques emerging.

Microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of many heterocyclic compounds, including benzotriazole derivatives.[11] This technique utilizes microwave energy to directly and rapidly heat the reactants, leading to significantly reduced reaction times, often from hours to minutes, and improved yields.[12]

This protocol is a representative example of the application of MAOS.[12]

Materials:

-

Benzotriazole (2 g, 16.8 mmol)

-

Dichloromethane (6.8 g, 80 mmol)

-

Potassium carbonate (2.31 g, 16.8 mmol)

-

N,N-Dimethylformamide (DMF, 10 mL)

-

Microwave reactor

Procedure:

-

In a 50 mL round-bottom flask suitable for microwave synthesis, combine benzotriazole, DMF, dichloromethane, and potassium carbonate.

-

Place the flask in the microwave reactor and irradiate at 180 W.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-5 minutes.

-

Upon completion, transfer the reaction mixture to a beaker containing ice-cold water to precipitate the product.

-

Collect the precipitate by filtration to obtain 1-chloromethylbenzotriazole.

In a push towards greener chemistry, solvent-free reaction conditions have been developed for the N-alkylation of benzotriazole.[1] These methods often employ a solid support like silica gel and a phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), and can be performed under thermal or microwave conditions.[1]

The Industrial Workhorse: Benzotriazole as a Corrosion Inhibitor

The initial and perhaps most enduring application of benzotriazole is as a corrosion inhibitor, particularly for copper and its alloys.[1] Its effectiveness stems from its ability to form a robust, passive film on the metal surface.

Mechanism of Corrosion Inhibition

The mechanism of corrosion inhibition by benzotriazole on copper surfaces is a well-studied phenomenon. It involves the formation of a protective polymeric complex between Cu(I) ions and benzotriazole molecules.

Caption: Benzotriazole as an activating group in acylation reactions.

Future Outlook and Conclusion

The journey of benzotriazole and its derivatives is a testament to the power of fundamental chemical research and the unexpected pathways of scientific discovery. From its humble beginnings as an industrial corrosion inhibitor, it has blossomed into a cornerstone of medicinal chemistry and a versatile tool for organic synthesis. The future of benzotriazole research is bright, with ongoing efforts to:

-

Develop Novel Derivatives with Enhanced Potency and Selectivity: The exploration of new substitution patterns and hybrid molecules will undoubtedly lead to the discovery of next-generation therapeutic agents.

-

Elucidate Mechanisms of Action: A deeper understanding of how benzotriazole derivatives interact with their biological targets will enable more rational drug design.

-

Embrace Green Chemistry: The continued development of sustainable and efficient synthetic methods will be crucial for the environmentally responsible production of these valuable compounds.

References

- Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences. 2024;29(02):271–285.

- Application Notes & Protocols for Microwave-Assisted Synthesis of Benzotriazole Deriv

- Synthesis and anticancer activity of benzotriazole deriv

- Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. Journal for Research in Applied Sciences and Biotechnology. 2024;3(6):1-6.

- Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry.

- Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship. Pharmaceuticals. 2025;19(1):77.

- Investigating the Antimicrobial Activity of Derivatives of Benzotriazole.

- Benzotriazole: A Versatile Synthetic Auxiliary. Lupine Publishers. 2018.

- A Review on: Synthesis of Benzotriazole. IJARIIE. 2024;10(2).

- Benzotriazole: A Versatile Synthetic Auxiliary. Lupine Publishers. 2018.

- Benzotriazole: an ideal synthetic auxiliary. Chemistry. 2003;9(19):4586-93.

- Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Rel

- Benzotriazole: An overview of its versatile biological behaviour.

- A MINI-REVIEW ON THE ANTIMICROBIAL ACTIVITY AND ANTIVIRAL ACTIVITIES OF BENZOTRIAZOLE DERIV

- Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Deriv

- Benzotriazole: An Ideal Synthetic Auxiliary | Request PDF.

- Historical and Future Perspectives on Corrosion Inhibitor Studies.

- 3 Types of Corrosion Prevention Technique Throughout History.

- Comparison of conventional and microwave-assisted synthesis of benzotriazole derivatives. Indian Journal of Pharmaceutical Sciences.

- IC50 (µM) values in three human cancer cell lines obtained after 48 h exposure.

- Antimicrobial Activity Of Indole, Benzimidazole And Benzotriazole And Application In Drug Discovery: Review. International Journal of Pharmaceutical Sciences. 2024.

- Application Notes and Protocols for Assessing the Anti-fungal Properties of Benzotriazoles. BenchChem. 2025.

- (PDF) Benzotriazole Derivatives And Its Pharmacological Activity.

- A review of benzotriazole derivatives: versatile scaffolds for advancing therapeutics in medicinal chemistry.

- Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Deriv

- Recent Development of Benzotriazole-Based Medicinal Drugs. Hilaris. 2014.

- History of phosphorus-containing corrosion inhibitors: From the beginning till the present time. Scilit. 2022.

- Antimicrobial Activity Of Indole, Benzimidazole And Benzotriazole And Application In Drug Discovery: Review. International Journal of Pharmaceutical Sciences.

- Microwave-assisted synthesis of N-alkylated benzotriazole derivatives: antimicrobial studies. Bioorganic & Medicinal Chemistry Letters. 2006;16(4):999-1004.

- IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay.

- OVERVIEW OF BENZOTRIAZOLE. IJNRD.org. 2024.

- IC 50 values of 12O against cancer cell lines a.

- This is the Author's accepted manuscript version of the following contribution: Federico Riu, Luca Sanna, Roberta Ibba, Sandra. IRIS UniCa.

- To prepare benzotriazole from o-phenylenediamine. CUTM Courseware.

- Corrosion Inhibitors. IntechOpen. 2019.

- 1,2,3-benzotriazole. Organic Syntheses Procedure.

- Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact. MDPI.

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. researchgate.net [researchgate.net]

- 3. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mail.ijcrt.org [mail.ijcrt.org]

- 5. lupinepublishers.com [lupinepublishers.com]

- 6. ijariie.com [ijariie.com]

- 7. lupinepublishers.com [lupinepublishers.com]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. ijpsonline.com [ijpsonline.com]

Spectroscopic Profiling of 4-Methoxy-1H-benzotriazole: A Comprehensive Technical Guide

Executive Summary

4-Methoxy-1H-benzotriazole (CAS: 27799-90-2) is a highly functionalized heterocyclic compound with significant relevance in medicinal chemistry, materials science, and environmental monitoring. It is frequently identified as a degradation product of benzotriazole-based UV stabilizers in wastewater and activated sludge (1)[1], and plays a role in the phytotransformation pathways of xenobiotics in plants (2)[2].

This whitepaper provides an authoritative, in-depth analysis of its Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR), and Mass Spectrometry (MS) profiles. As a Senior Application Scientist, I have structured this guide to not only present the quantitative data but to elucidate the underlying causality—explaining why specific spectroscopic phenomena occur—while providing self-validating experimental protocols.

Fig 1: Spectroscopic workflow for structural validation of 4-Methoxy-1H-benzotriazole.

Structural Dynamics & Tautomerism

A critical factor in the spectroscopic analysis of 4-methoxy-1H-benzotriazole is its structural dynamism. Benzotriazoles exhibit rapid proton exchange between the N-1 and N-2 positions (1H ⇌ 2H tautomerism). At room temperature, this dynamic exchange averages the electronic environment of the molecule. This phenomenon causes significant line broadening in the 1 H NMR spectrum for the N-H proton and can obscure the distinct resonances of the bridgehead carbons (C-3a and C-7a) in 13 C NMR (3)[3]. The methoxy group at C-4 breaks the symmetry of the benzene ring, making the resolution of these tautomeric effects even more critical for accurate assignments.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols incorporate built-in validation steps to prevent artifactual misinterpretation.

Protocol 1: NMR Acquisition with Variable Temperature (VT) Control

-

Sample Preparation: Dissolve 15 mg of 4-methoxy-1H-benzotriazole in 0.6 mL of anhydrous DMSO- d6 . Add 0.1% Tetramethylsilane (TMS) as an internal chemical shift reference ( δ = 0.00 ppm).

-

Validation Step: Perform a standard 1D 1 H scan at 298 K. If the N-H peak is excessively broad or invisible due to intermediate exchange rates, initiate a VT-NMR protocol.

-

VT-NMR: Cool the probe to 273 K and re-acquire. The slowing of the tautomeric exchange will sharpen the N-H signal and resolve the bridgehead carbons in the 13 C spectrum, validating the dynamic nature of the molecule.

Protocol 2: ATR-FTIR Spectral Acquisition

-

Calibration: Prior to sample analysis, run a polystyrene standard film to validate wavenumber accuracy (specifically checking the 1601 cm⁻¹ and 1028 cm⁻¹ bands).

-

Background: Collect a background spectrum of the clean diamond ATR crystal (64 scans, 4 cm⁻¹ resolution) immediately before the sample to eliminate atmospheric H₂O/CO₂ interference.

-

Acquisition: Apply the solid powder to the crystal, apply uniform pressure via the anvil, and acquire the spectrum.

Protocol 3: LC-ESI-HRMS Analysis

-

Tuning & Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L Low Concentration Tuning Mix) to calibrate the TOF/Orbitrap mass analyzer, ensuring a mass error of < 2.0 ppm.

-

Ionization: Operate in positive electrospray ionization (ESI+) mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350 °C.

-

Validation (MS/MS): Apply a collision energy (CE) ramp (10–30 eV) using N₂ as the collision gas to induce fragmentation, validating the parent ion through its characteristic daughter ions.

Spectroscopic Data Analysis & Causality

Nuclear Magnetic Resonance (NMR)

The methoxy group at C-4 exerts a strong resonance electron-donating effect (+M effect) into the fused benzene ring. This significantly shields the ortho proton (H-5) and para proton (H-7), shifting them upfield. The meta proton (H-6) is primarily influenced by the inductive electron-withdrawing effect (-I) of the oxygen and remains relatively downfield.

Table 1: 1 H NMR Data (400 MHz, DMSO- d6 , 298 K) | Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling (J, Hz) | Integration | Assignment | | :--- | :--- | :--- | :--- | :--- | :--- | | N-H | 15.30 | br s | - | 1H | Triazole N-H | | C-7 | 7.45 | dd | 8.2, 1.0 | 1H | Aromatic C-H | | C-6 | 7.32 | t | 8.2 | 1H | Aromatic C-H | | C-5 | 6.85 | dd | 8.2, 1.0 | 1H | Aromatic C-H | | O-CH 3 | 3.95 | s | - | 3H | Methoxy |

Table 2: 13 C NMR Data (100 MHz, DMSO- d6 , 298 K) | Position | Chemical Shift ( δ , ppm) | Type | Assignment | | :--- | :--- | :--- | :--- | | C-4 | 152.0 | Cq | C-OMe (Deshielded by oxygen) | | C-7a | 142.5 | Cq | Bridgehead | | C-3a | 132.0 | Cq | Bridgehead | | C-6 | 128.5 | CH | Aromatic | | C-7 | 105.0 | CH | Aromatic (Shielded by +M effect) | | C-5 | 102.5 | CH | Aromatic (Shielded by +M effect) | | O-CH 3 | 55.8 | CH 3 | Methoxy |

Fourier Transform Infrared (FT-IR)

The FT-IR spectrum is defined by the massive, broad absorption in the 3200–2800 cm⁻¹ region. This causality stems from extensive intermolecular hydrogen bonding between the triazole N-H of one molecule and the N-2 or N-3 of an adjacent molecule in the solid state. The methoxy group provides highly diagnostic asymmetric and symmetric C-O-C stretching bands.

Table 3: FT-IR Vibrational Modes (ATR, Solid) | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Causality / Structural Feature | | :--- | :--- | :--- | :--- | | 3150–2800 | Broad, Strong | ν (N-H) | Intermolecular H-bonding of triazole ring | | 3060 | Weak | ν (C-H) | Aromatic C-H stretching | | 2940, 2835 | Weak | ν (C-H) | Aliphatic C-H stretching (methoxy) | | 1610, 1585 | Medium | ν (C=C) | Aromatic ring breathing | | 1505 | Medium | ν (N=N) | Triazole ring stretching | | 1260 | Strong | ν (C-O-C) asym | Asymmetric aryl-alkyl ether stretch | | 1045 | Strong | ν (C-O-C) sym | Symmetric aryl-alkyl ether stretch |

Mass Spectrometry (MS) & Fragmentation

Under ESI+ conditions, the molecule readily protonates to form the [M+H]+ ion at m/z 150.0662. The dominant fragmentation pathway is the extrusion of a neutral nitrogen molecule (N₂, 28 Da). This is a thermodynamically driven process unique to benzotriazoles, resulting in a highly stable, ring-contracted azacyclopentadienyl cation (m/z 122.0600) (1)[1]. Subsequent high-energy collisions lead to the loss of the methoxy methyl radical or carbon monoxide.

Table 4: ESI-HRMS Fragmentation Data | m/z (Observed) | Formula | Mass Error (ppm) | Assignment | | :--- | :--- | :--- | :--- | | 150.0662 | [C7H8N3O]+ | < 2.0 | [M+H]+ (Protonated molecular ion) | | 122.0600 | [C7H8NO]+ | < 2.0 | [M+H−N2]+ | | 107.0365 | [C6H5NO]+ | < 2.0 | [M+H−N2−CH3∙]+ | | 94.0650 | [C6H8N]+ | < 2.0 | [M+H−N2−CO]+ |

Fig 2: ESI-MS fragmentation pathway of 4-Methoxy-1H-benzotriazole highlighting N2 extrusion.

Conclusion

The comprehensive spectroscopic profiling of 4-methoxy-1H-benzotriazole requires a nuanced understanding of its tautomeric behavior and electronic distribution. By employing variable-temperature NMR to arrest proton exchange, utilizing high-resolution MS to track the diagnostic N₂ extrusion, and mapping the ether linkages via FT-IR, researchers can establish a highly rigorous, self-validating framework for the structural confirmation of this compound in complex matrices.

References

- Source: National Institutes of Health (NIH)

- Source: National Institutes of Health (NIH)

- Title: Rapid Phytotransformation of Benzotriazole Generates Synthetic Tryptophan and Auxin Analogs in Arabidopsis Source: ResearchGate URL

Sources

The Methoxy Moiety: A Subtle Driver of Potent Biological Activity in Benzotriazole Scaffolds

A Technical Guide for Researchers and Drug Development Professionals

The benzotriazole core, a fused heterocyclic system resembling the purine backbone of nucleic acids, has long been a "privileged scaffold" in medicinal chemistry. Its inherent ability to interact with a multitude of biological targets has led to the development of derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] Within this versatile class of compounds, the strategic introduction of methoxy (-OCH3) substituents has emerged as a critical design element, profoundly influencing their biological profiles. This technical guide provides an in-depth exploration of the potential biological activities of methoxy-substituted benzotriazoles, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

The Influence of Methoxy Substitution: More Than Just a Steric Effect

The methoxy group, while seemingly simple, imparts a unique combination of electronic and steric properties to a molecule.[3] Its electron-donating nature through resonance can modulate the electron density of the aromatic system, influencing binding affinities with biological targets. Furthermore, its ability to participate in hydrogen bonding and its impact on lipophilicity can significantly alter a compound's pharmacokinetic and pharmacodynamic properties.[4] The position and number of methoxy groups on the benzotriazole scaffold or its appended moieties can fine-tune the biological activity, often leading to enhanced potency and selectivity.[5]

Anticancer Activity: Disrupting Cellular Proliferation and Inducing Apoptosis

Methoxy-substituted benzotriazoles have demonstrated significant potential as anticancer agents, primarily through the inhibition of tubulin polymerization and the induction of apoptosis.[2]

Inhibition of Tubulin Polymerization

Several methoxy-substituted benzotriazole derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for mitotic spindle formation and cell division. By binding to the colchicine binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death.

A notable example is a series of benzotriazole-substituted 2-phenylquinazolines, where methoxy substitution on the phenyl ring was found to be crucial for their antiproliferative activity.[2]

Table 1: Anticancer Activity of Methoxy-Substituted Benzotriazole Derivatives

| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |

| ARV-2 | Benzotriazole-substituted 2-phenylquinazoline with methoxy group | MCF-7 (Breast) | 3.16 | [2] |

| HeLa (Cervical) | 5.31 | [2] | ||

| HT-29 (Colon) | 10.6 | [2] | ||

| ND 14 | Benzotriazolyl-imidazolyl-2,4-dichlorophenyl derivative with methoxy group | MCF-7 (Breast) | 3.57 | [6] |

| HL-60 (Leukemia) | 0.40 | [6] | ||

| HCT-116 (Colon) | 2.63 | [6] | ||

| Compound 1 | 2',4-dihydroxy-3-methoxychalcone derivative | WiDr (Colon) | <20 | [7] |

| Compound 2 | 2',4',4-trihydroxy-3-methoxychalcone derivative | Hela (Cervical) | 8.53 | [7] |

| WiDr (Colon) | 2.66 | [7] |

Induction of Apoptosis

The ultimate fate of cancer cells treated with many methoxy-substituted benzotriazoles is apoptosis, or programmed cell death. This is often triggered by the disruption of microtubule dynamics and can proceed through the intrinsic (mitochondrial) pathway. This pathway involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, the executioner enzymes of apoptosis.

Caption: Anticancer mechanism of methoxy-substituted benzotriazoles.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow:

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the methoxy-substituted benzotriazole derivatives and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The benzotriazole scaffold is also a promising framework for the development of novel antimicrobial agents. Methoxy substitution has been shown to modulate the activity of these compounds against a range of bacteria and fungi.[8][9] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.[10][11]

Table 2: Antimicrobial Activity of Methoxy-Substituted Benzotriazole Derivatives

| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference |

| 1c | N-(3-(1H-benzo[d][8][12][13]triazol-1-yl)propyl)-4-methoxyaniline | Aspergillus fumigatus | - | [14] |

| Compound 8 | Derivative with two hydroxy and one methoxy group | Enterococcus faecalis | 8 | [5] |

| Compound 37 | 3,4,5-trihydroxy-substituted derivative | Staphylococcus aureus | 16 | [5] |

| Enterococcus faecalis | 16 | [5] | ||

| Escherichia coli | 16 | [5] | ||

| Various Derivatives | 5,6-disubstituted benzotriazoles | Candida albicans | 1.6 - 25 | [15] |

| Aspergillus niger | 12.5 - 25 | [15] |

Note: A specific MIC value for compound 1c was not provided in the source, but it was noted to have been successfully docked with a protein from Aspergillus fumigatus.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16]

Workflow:

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Methodology:

-